molecular formula C11H12N2OS B2540851 5-(4-methoxyphenyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione CAS No. 17452-30-1

5-(4-methoxyphenyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No. B2540851
CAS RN: 17452-30-1
M. Wt: 220.29
InChI Key: ISJSMIGFALWQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-(4-methoxyphenyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione" is a chemical of interest due to its structural features and potential applications. The methoxyphenyl group suggests potential interactions with biological systems, while the imidazole-thione moiety indicates a possibility for interesting chemical reactivity and electronic properties.

Synthesis Analysis

The synthesis of related compounds with substituted phenyl groups and imidazole rings has been reported. For instance, compounds with 4-methoxyphenyl derivatives have been synthesized, which could provide insights into the synthesis of the compound . Additionally, the synthesis of complex imidazole derivatives, such as 2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)imidazole, has been achieved, indicating that the synthetic routes for imidazole derivatives are well-established .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic methods and X-ray powder diffraction . These studies provide a foundation for understanding the molecular structure of "this compound". The presence of methoxyphenyl groups has been shown to influence the electronic properties and molecular geometry of such compounds .

Chemical Reactions Analysis

Chemical reactions involving imidazole derivatives have been explored, such as the rearrangements of isoxazolones to imidazopyridines and indoles . The reactivity of the imidazole-thione moiety under photolytic conditions has also been studied, leading to the formation of carbodiimides . These findings suggest that "this compound" may undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated. For example, the electronic properties of tetrazole-thiones with methoxyphenyl substituents have been studied both experimentally and theoretically, revealing the effects of substituents on the electronic spectra and intramolecular charge transfer . The crystal structure and biological activity of a compound with methoxyphenyl groups have been determined, showing the importance of weak intermolecular interactions in the solid state .

Scientific Research Applications

Synthesis and Structural Characterization

Research efforts have been directed toward synthesizing and characterizing derivatives of imidazole, including compounds with similar structures to 5-(4-methoxyphenyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione. One study describes the synthesis of functionalized 1H-Pyrimidine-2-ones/thiones and related imidazole derivatives, highlighting the process of obtaining these compounds and their potential utility in developing novel chemical entities (Sarıpınar et al., 2006). Similarly, the creation of imidazo derivatives with different substituents and their rearrangement processes have been detailed, providing insights into the structural flexibility and reactive nature of these compounds (Azimi & Majidi, 2014).

Potential Biological Activity

The biological activity of imidazole derivatives, including anticancer properties, has been a significant focus. A study conducted by Karayel (2021) delved into the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives, indicating their potential as epidermal growth factor receptor (EGFR) inhibitors (Karayel, 2021). This suggests that derivatives of imidazole might play a crucial role in developing new therapeutic agents targeting cancer cells.

Photochemical Properties

Another area of research includes the photochemical properties of imidazole derivatives. Studies have explored how these compounds can undergo photodecomposition, leading to various reaction pathways and the formation of new products. The clean photodecomposition of certain imidazole derivatives to carbodiimides via a biradical pathway indicates their potential utility in industrial and medicinal applications due to their stability and reactivity under light exposure (Alawode et al., 2011).

Corrosion Inhibition

The role of imidazole derivatives in corrosion inhibition, particularly for mild steel in acidic solutions, has been highlighted, emphasizing the significance of these compounds in protecting metals from corrosion. The study by Prashanth et al. (2021) on the efficacy of imidazole derivatives as corrosion inhibitors showcases their potential in industrial applications, where reducing material degradation is critical (Prashanth et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, some methoxyphenyl and imidazole derivatives have been studied for their inhibitory effects on certain enzymes .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, investigating its potential biological activity, and exploring its physical and chemical properties .

properties

IUPAC Name

4-(4-methoxyphenyl)-3-methyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-13-10(7-12-11(13)15)8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJSMIGFALWQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CNC1=S)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.